![molecular formula C21H17N3O5S B2562675 Ethyl 2-(5-(4-methoxyphenyl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 898482-21-8](/img/structure/B2562675.png)
Ethyl 2-(5-(4-methoxyphenyl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5-(4-methoxyphenyl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C21H17N3O5S and its molecular weight is 423.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Ethyl 2-(5-(4-methoxyphenyl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate and its derivatives have been synthesized through various chemical reactions, providing a foundation for further exploration in scientific research. A notable method involves the interaction of ethyl 2-(benzo[d]thiazol-2-yl)acetate with different arylidinemalononitrile derivatives, leading to the formation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives under specific conditions. The structures of these newly synthesized compounds have been confirmed using elemental analysis and spectroscopic data, highlighting their potential for further scientific investigation (Mohamed, 2021).
Antimicrobial and Antioxidant Studies
Some derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates demonstrated notable antibacterial and antifungal properties, as well as significant antioxidant potential. This suggests a potential application of these compounds in developing antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Photophysical Properties and Singlet Oxygen Activation
Ethyl 2-arylthiazole-5-carboxylates, obtained through photochemical reactions, were studied for their photophysical properties and ability to activate singlet oxygen. These compounds showed fluorescence and were identified as singlet-oxygen sensitizers, which could be valuable in photo-oxidation processes and potentially in photodynamic therapy applications (Amati et al., 2010).
Mecanismo De Acción
Target of Action
Isoxazoles and thiazoles are often used in medicinal chemistry due to their diverse biological activities. They can interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The mode of action of isoxazole and thiazole derivatives can vary greatly depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their targets .
Biochemical Pathways
Isoxazole and thiazole derivatives can affect various biochemical pathways. For example, some isoxazole derivatives have been reported to have antiviral activity, potentially affecting viral replication pathways . Similarly, some thiazole derivatives have been reported to have anti-inflammatory activity, potentially affecting inflammatory pathways .
Pharmacokinetics
The ADME properties of isoxazole and thiazole derivatives can also vary greatly depending on their specific structure. Factors such as solubility, stability, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of isoxazole and thiazole derivatives can include changes in enzyme activity, alterations in signal transduction, and effects on cell proliferation and survival .
Action Environment
The action, efficacy, and stability of isoxazole and thiazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-(5-(4-methoxyphenyl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby preventing their normal function. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic pathways. It also affects gene expression by altering the transcriptional activity of certain genes involved in cell proliferation and survival. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and altered metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it can inhibit enzyme activity by binding to the active site and preventing substrate access. Additionally, this compound can activate or inhibit receptors involved in cell signaling pathways, leading to changes in gene expression and cellular responses. These interactions are crucial for the compound’s ability to modulate various biochemical and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in the biosynthesis of inflammatory mediators, leading to reduced production of these molecules. Additionally, this compound can affect the metabolism of other drugs by modulating the activity of drug-metabolizing enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into cells via active transport mechanisms and distributed to various organelles, where it exerts its effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, this compound may be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .
Propiedades
IUPAC Name |
ethyl 2-[[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]amino]-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-3-28-20(26)13-6-9-15-18(10-13)30-21(22-15)23-19(25)16-11-17(29-24-16)12-4-7-14(27-2)8-5-12/h4-11H,3H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIRIMFZOMRLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2562592.png)
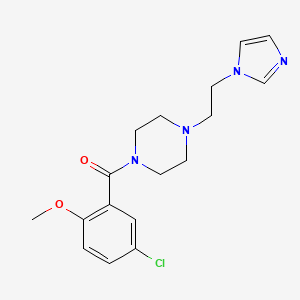

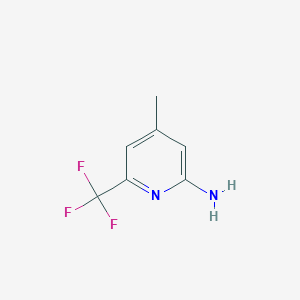
![(1R,2R,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol-A13086](/img/structure/B2562600.png)
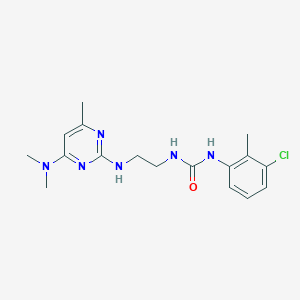
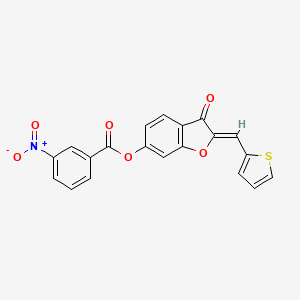
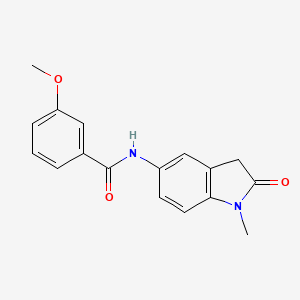

![Benzo[d][1,3]dioxol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2562606.png)

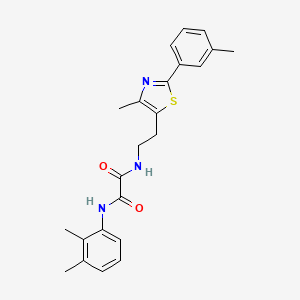
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2562614.png)
![(4-(Methylsulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2562615.png)
